5-amino-1-(3-chlorobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylamine with 3-chlorobenzyl chloride to form an intermediate, which is then reacted with sodium azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: Another triazole derivative with anti-inflammatory properties.
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: A compound with similar structural features but different biological activities.
Uniqueness
5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15Cl2N5O |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-amino-N-(5-chloro-2-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H15Cl2N5O/c1-10-5-6-13(19)8-14(10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
JGMHORKUNPNJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
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